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molecular formula C11H10ClNO3 B1302436 2-Acetamido-3-(4-chlorophenyl)acrylic acid

2-Acetamido-3-(4-chlorophenyl)acrylic acid

Cat. No. B1302436
M. Wt: 239.65 g/mol
InChI Key: SWUMDDFBFZVMFJ-UHFFFAOYSA-N
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Patent
US08017786B2

Procedure details

4.55 g β-(4-chlorophenyl)-α-acetamidoacrylic acid, 91 mL of 1 mol·L−1 hydrochloric acid solution and 45 mL THF were added to a flask, and the mixture was heated for reflux for 10 h. After decolorization using active carbon and filtration, the filtrate was placed for crystallization, and an off-white crystalline powder was obtained in a yield of 77.3% by sucking filtration, washing and drying.
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
91 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[C:9](NC(=O)C)[C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.Cl.C1C[O:21]CC1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[O:21])[C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.55 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=C(C(=O)O)NC(C)=O
Name
Quantity
91 mL
Type
reactant
Smiles
Cl
Name
Quantity
45 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
for reflux for 10 h
Duration
10 h
FILTRATION
Type
FILTRATION
Details
carbon and filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was placed for crystallization
CUSTOM
Type
CUSTOM
Details
an off-white crystalline powder was obtained in a yield of 77.3%
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)CC(C(=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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